![molecular formula C24H23N5O4 B2780904 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide CAS No. 941915-61-3](/img/structure/B2780904.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a useful research compound. Its molecular formula is C24H23N5O4 and its molecular weight is 445.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential applications in treating various diseases.
Synthesis
The synthesis of this compound involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. For instance, the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various acetamides leads to the formation of the target compound. The general synthetic pathway includes:
- Preparation of precursors : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with acetamides.
- Formation of the target compound : Subsequent reactions with substituted phenyl groups and other functional moieties yield the final product.
The detailed synthetic route can be summarized as follows:
Step | Reaction Components | Conditions | Product |
---|---|---|---|
1 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) + Acetamide | DMF, Base | Intermediate Compound |
2 | Intermediate + Substituted Phenyls | Stirring at RT | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-Acetamide |
Antidiabetic Potential
Recent studies have evaluated the compound's inhibitory effects on key enzymes involved in glucose metabolism. For example:
- α-glucosidase Inhibition : The compound demonstrated weak to moderate inhibitory activity against α-glucosidase enzymes. This suggests potential utility in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption in the intestine .
Neuroprotective Effects
The compound's structure suggests possible neuroprotective properties. Research indicates that similar benzodioxin derivatives have been studied for their effects on neurodegenerative diseases such as Alzheimer's Disease (AD). The ability to inhibit acetylcholinesterase (AChE) may contribute to cognitive enhancement and neuroprotection .
Case Study 1: Antidiabetic Activity
In a study examining various synthesized compounds including those related to N-(2,3-dihydro-1,4-benzodioxin), it was found that certain derivatives exhibited an IC50 value indicating moderate inhibition against α-glucosidase. This suggests that structural modifications could enhance their therapeutic profile against T2DM .
Case Study 2: Neuroprotective Mechanisms
Research into similar pyrazolo[3,4-d]pyridazine derivatives revealed their potential in reducing oxidative stress markers in neuronal cell lines. Such findings support the hypothesis that benzodioxin-based compounds might offer protective benefits in neurodegenerative contexts .
Aplicaciones Científicas De Investigación
Antidiabetic Potential
Recent studies have indicated that derivatives of benzodioxin compounds exhibit significant antidiabetic properties. For instance, related compounds have been evaluated for their ability to inhibit α-glucosidase enzymes, which play a crucial role in carbohydrate digestion and glucose absorption . The specific compound in focus may possess similar or enhanced activity due to its unique structural features.
Antimicrobial Activity
Preliminary research has suggested that compounds containing the benzodioxin structure may also demonstrate antimicrobial properties. The presence of specific functional groups can enhance interactions with microbial targets, potentially leading to effective treatments against various infections .
Applications in Drug Development
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is being explored for its potential as a lead compound in drug discovery processes aimed at developing new therapeutics for diabetes and other metabolic disorders.
Case Study: Antidiabetic Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of benzodioxin-based acetamides and evaluated their antidiabetic effects through α-glucosidase inhibition assays. The results demonstrated that certain derivatives exhibited IC50 values comparable to standard antidiabetic drugs .
Case Study: Antimicrobial Efficacy
Another study investigated the antimicrobial activity of novel thiazole derivatives that were synthesized using similar methodologies as those used for the benzodioxin derivatives. The findings indicated promising results against Gram-positive and Gram-negative bacteria .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-14-4-6-18(10-15(14)2)29-23-19(12-25-29)16(3)27-28(24(23)31)13-22(30)26-17-5-7-20-21(11-17)33-9-8-32-20/h4-7,10-12H,8-9,13H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGNDEVCRDKELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCCO5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.